molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4

2,3-Dimethylbenzo[e]benzimidazole

Cat. No.: B096700
CAS No.: 18838-79-4
M. Wt: 196.25 g/mol
InChI Key: ZTEQLQJAYZVHMO-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is part of the benzimidazole family, which is known for its diverse range of biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where o-phenylenediamine reacts with carboxylic acids under high temperatures to form the benzimidazole core .

Industrial Production Methods: Industrial production of benzimidazoles, including this compound, often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as nickel or palladium are used to facilitate the cyclization reactions under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylbenzo[e]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzo[e]benzimidazole involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylbenzo[e]benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions can enhance its stability and interaction with biological targets compared to unsubstituted benzimidazole .

Properties

IUPAC Name

2,3-dimethylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEQLQJAYZVHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.56 g of 2-methyl-1H-naphth[1,2-d]imidazole in 100 ml of tetrahydrofuran was added over a period of 15 minutes 2.25 g of 50% sodium hydride in oil and the mixture allowed to stir for 20 minutes. Methyl iodide (2.93 ml) was added over a 5-minute period and the reaction mixture allowed to stir at room temperature overnight. The reaction mixture was poured into water and the pH adjusted to 2 with 12N hydrochloric acid. The aqueous acid was extracted with chloroform (2×100 ml) and the pH adjusted to 10 with ammonium hydroxide. The aqueous base was extracted with chloroform (2×100 ml) and the combined extracts dried and concentrated to give 7.75 g of the isomers as a tan solid.
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8.56 g
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2.25 g
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100 mL
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2.93 mL
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